Pancratistatin

Vue d'ensemble

Description

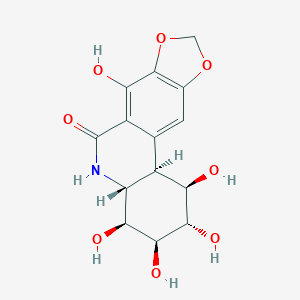

La pancratistatine est un alcaloïde naturel initialement extrait du lis araignée, une plante indigène hawaïenne de la famille des Amaryllidaceae . Elle est connue pour son activité antitumorale proéminente et possède un squelette central d'isocarbostyrile unique fusionné à un cycle hexanique fortement oxygéné .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la pancratistatine implique plusieurs étapes complexes en raison de sa structure complexe. L'une des voies de synthèse remarquables est la synthèse totale rapportée par Samuel Danishefsky et Joung Yon Lee, qui implique un processus en 40 étapes . Cette synthèse comprend l'introduction régiosélective de cycles aromatiques substitués, la construction du cycle lactame et le contrôle des stéréocentres .

Méthodes de production industrielle : L'extraction commerciale de la pancratistatine provient principalement de bulbes de Hymenocallis littoralis cultivés en champ et en serre. Le rendement varie considérablement en fonction des conditions de culture, les bulbes cultivés en champ produisant des quantités plus faibles que les bulbes cultivés en serre .

Analyse Des Réactions Chimiques

Types de réactions : La pancratistatine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont cruciales pour modifier sa structure afin d'améliorer son activité biologique .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la pancratistatine comprennent l'anhydride d'acide trifluoroacétique pour l'acylation de Friedel-Crafts et les catalyseurs métalliques de transition pour les réactions de difonctionalisation de type oléfine .

Principaux produits : Les principaux produits formés à partir de ces réactions sont des dérivés de la pancratistatine, tels que la 7-désoxypancratistatine, qui ont montré une activité biologique significative .

Applications de la recherche scientifique

La pancratistatine a été largement étudiée pour son potentiel dans le traitement du cancer. Elle présente une activité antiproliférative puissante et sélective contre diverses lignées cellulaires cancéreuses, y compris les tumeurs cérébrales . De plus, elle s'est avérée prometteuse pour cibler les mitochondries dans les cellules cancéreuses afin d'induire l'apoptose, ce qui en fait un candidat potentiel pour les thérapies anticancéreuses non toxiques .

Mécanisme d'action

La pancratistatine exerce ses effets en ciblant spécifiquement les mitochondries dans les cellules cancéreuses, conduisant à l'induction de l'apoptose . Elle provoque une activation précoce de la caspase-3 et le retournement de la phosphatidylsérine, suivi d'une apoptose rapide . Ce mécanisme est distinct de celui d'autres agents anticancéreux car il ne provoque pas de cassures double brin de l'ADN ou de dommages dans les cellules non cancéreuses .

Applications De Recherche Scientifique

Pancratistatin has been extensively studied for its potential in cancer treatment. It exhibits potent and selective antiproliferative activity against various cancer cell lines, including brain tumors . Additionally, it has shown promise in targeting mitochondria in cancer cells to induce apoptosis, making it a potential candidate for non-toxic anticancer therapies .

Mécanisme D'action

Pancratistatin exerts its effects by specifically targeting mitochondria in cancer cells, leading to the induction of apoptosis . It causes early activation of caspase-3 and the flipping of phosphatidylserine, followed by rapid apoptosis . This mechanism is distinct from other anticancer agents as it does not cause DNA double-strand breaks or damage in non-cancerous cells .

Comparaison Avec Des Composés Similaires

Composés similaires : La pancratistatine est structurellement similaire à d'autres alcaloïdes des Amaryllidaceae, tels que la narciclasine et la lycoricidine . Ces composés présentent également une activité antiproliférative puissante contre les cellules cancéreuses.

Unicité : Ce qui distingue la pancratistatine, c'est son ciblage sélectif des mitochondries dans les cellules cancéreuses, ce qui réduit la probabilité de nuire aux cellules normales . Cette spécificité en fait un candidat prometteur pour le développement de thérapies anticancéreuses non toxiques.

Activité Biologique

Pancratistatin (PST), a naturally occurring alkaloid from the Amaryllidaceae family, has garnered significant attention in cancer research due to its selective apoptotic activity against various cancer cell lines. This article synthesizes findings from diverse studies, presenting detailed insights into its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

PST is primarily isolated from the plant Hymenocallis littoralis and has been shown to exhibit potent anticancer properties. Its structure allows it to interact with mitochondrial components in cancer cells, leading to apoptosis while sparing non-cancerous cells. This selectivity is crucial for developing less toxic cancer therapies.

Mitochondrial Targeting

Research indicates that this compound selectively targets mitochondria in cancer cells, which is a departure from conventional chemotherapeutics that often induce apoptosis through genotoxic mechanisms. Key findings include:

- Mitochondrial Membrane Potential : PST decreases mitochondrial membrane potential, triggering apoptotic pathways in cancer cells (HT-29 and HCT116) without affecting non-cancerous CCD-18Co cells .

- Reactive Oxygen Species (ROS) Generation : PST promotes ROS generation, contributing to mitochondrial depolarization and subsequent apoptosis in breast carcinoma cells .

- Independence from Traditional Pathways : The induction of cell death by PST occurs independently of Bax and caspase activation, indicating a unique apoptotic pathway .

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes the IC50 values of PST and its analogs against different cancer types:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MV-4-11 (Leukemia) | 0.5 | More effective than Taxol |

| U-87 MG (Glioblastoma) | 0.7 | Superior to standard chemotherapeutics |

| MCF7 (Breast Adenocarcinoma) | 1.0 | Compared to Gemcitabine |

| BxPC-3 (Pancreatic Adenocarcinoma) | 1.5 | Effective against Gemcitabine |

These findings suggest that PST and its analogs possess greater efficacy compared to established chemotherapeutics, highlighting their potential for clinical application.

In Vivo Studies

- Colorectal Cancer : In a study involving HT-29 xenografts in nude mice, intratumoral administration of this compound (3 mg/kg) resulted in significant tumor growth reduction, demonstrating its potential as an effective treatment option for colorectal cancer .

- Leukemia Models : PST has shown promising results in ex vivo models of leukemia, selectively inducing apoptosis in malignant cells while sparing normal cells .

Research Findings

Recent studies have focused on synthesizing PST analogs to enhance its therapeutic properties:

- Analog Development : Several PST analogs have been synthesized, such as SVTH-7, SVTH-6, and SVTH-5, which exhibited even greater anti-cancer activity than natural PST. These compounds disrupted mitochondrial function and activated intrinsic apoptotic pathways more effectively than traditional chemotherapeutics .

- Structure-Activity Relationship : Modifications to the PST structure have been shown to impact binding affinity to targets such as Topoisomerase I (Topo I). For instance, nitrogenated analogues demonstrated higher affinities compared to PST itself .

Propriétés

IUPAC Name |

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZDOWOLGNDPW-ALTGWBOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315881 | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |

| Record name | PANCRATISTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96203-70-2 | |

| Record name | (+)-Pancratistatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pancratistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancratistatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancratistatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.